3.1-Fold Improvement in Protease Inhibitory Activity (Ki) vs. Non-Fluorinated Analog
Incorporation of 2-amino-4,4,4-trifluorobutanoic acid (TfeGly, the deprotected residue derived from this Boc-protected building block) into the P1 position of bovine pancreatic trypsin inhibitor (BPTI) yields a Ki of 0.44 ± 0.12 μM against α-chymotrypsin. In contrast, the non-fluorinated analog (2-aminobutyric acid, Abu) under identical conditions exhibits a Ki of 1.37 ± 0.17 μM [1]. This represents a 3.1-fold improvement in inhibitory potency (1.37 / 0.44 = 3.1). Notably, the difluorinated variant (DfeGly) achieves a Ki of 68 ± 9 nM, further demonstrating that fluorination degree tunes inhibitory activity [1].
| Evidence Dimension | Inhibitory constant (Ki) against α-chymotrypsin |
|---|---|
| Target Compound Data | Ki = 0.44 ± 0.12 μM (TfeGly-containing BPTI variant) |
| Comparator Or Baseline | Ki = 1.37 ± 0.17 μM (Abu-containing BPTI variant, non-fluorinated) |
| Quantified Difference | 3.1-fold improvement (lower Ki) |
| Conditions | BPTI P1-substituted variants assayed against bovine α-chymotrypsin; Ki determined by Cheng-Prusoff equation |
Why This Matters
Demonstrates that selecting the trifluorinated building block over non-fluorinated alternatives can directly enhance the potency of peptide-based protease inhibitors, a critical parameter in drug discovery programs targeting serine proteases.
- [1] Leppkes J, Dimos N, Loll B, Hohmann T, Dyrks M, Wieseke A, Keller BG, Koksch B. Fluorine-induced polarity increases inhibitory activity of BPTI towards chymotrypsin. RSC Chem Biol. 2022;3(6):773-782. doi: 10.1039/d2cb00018k. PMID: 35755190. View Source
